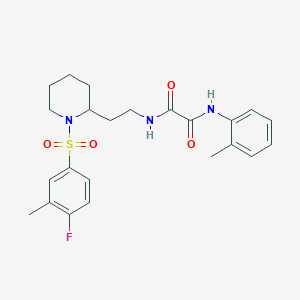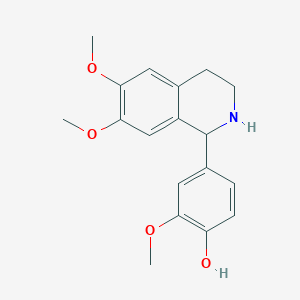
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol, also known as LQFM 002, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. LQFM 002 is synthesized through a multi-step process, and its mechanism of action is still under investigation.
作用機序
The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol 002 is still under investigation. However, studies have shown that it may act through multiple pathways, including the inhibition of oxidative stress, the modulation of neurotransmitter release, and the regulation of gene expression. This compound 002 has also been shown to interact with various receptors in the brain, including the dopamine and serotonin receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound 002 has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can reduce oxidative stress and inflammation, which are key factors in the pathogenesis of many diseases. This compound 002 has also been shown to have a neuroprotective effect, which may be due to its ability to modulate neurotransmitter release and regulate gene expression. In vivo studies have shown that this compound 002 can improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol 002 is its high purity and yield, which makes it a suitable candidate for further research. However, one of the limitations of this compound 002 is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments. Another limitation is the lack of information on its toxicity profile, which needs to be investigated before it can be used in clinical trials.
将来の方向性
There are several future directions for research on 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol 002. One area of research is to investigate its potential therapeutic applications in other fields, such as cancer and cardiovascular disease. Another area of research is to investigate its mechanism of action in more detail, which may provide insights into its therapeutic effects. Future research should also focus on investigating its toxicity profile and pharmacokinetics, which are essential for its clinical development.
Conclusion:
In conclusion, this compound 002 is a novel compound with potential therapeutic applications in various fields of research. Its synthesis method has been optimized to yield high purity and high yield, making it a suitable candidate for further research. Studies have shown that this compound 002 has neuroprotective, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of neurodegenerative diseases, chronic pain, and inflammatory disorders. However, more research is needed to investigate its mechanism of action, toxicity profile, and pharmacokinetics before it can be used in clinical trials.
合成法
The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol 002 involves a multi-step process that starts with the reaction of 2-methoxyphenol with 2-chloro-4,5-dimethoxybenzaldehyde to form the intermediate product. This intermediate is then subjected to a series of reactions that involve reduction, cyclization, and demethylation to yield the final product. The synthesis of this compound 002 has been optimized to yield high purity and high yield, making it a suitable candidate for further research.
科学的研究の応用
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol 002 has been shown to have potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound 002 has neuroprotective effects and can reduce oxidative stress in the brain, which is a key factor in the pathogenesis of these diseases. This compound 002 has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
特性
IUPAC Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-12(4-5-14(15)20)18-13-10-17(23-3)16(22-2)8-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENMGPOBQLZJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)
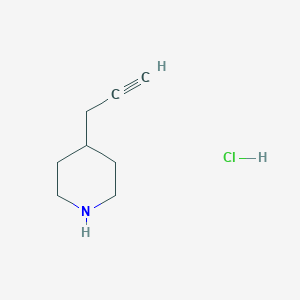
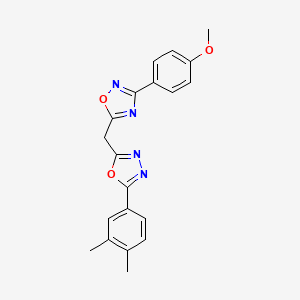
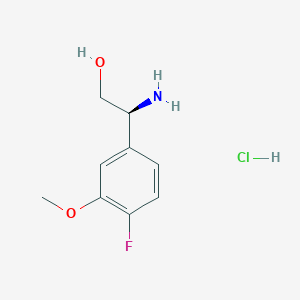
![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)
![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)
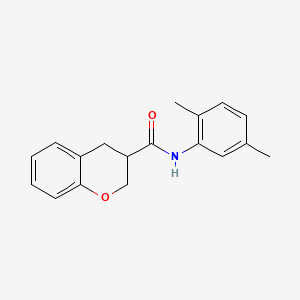
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)
![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)
![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)

